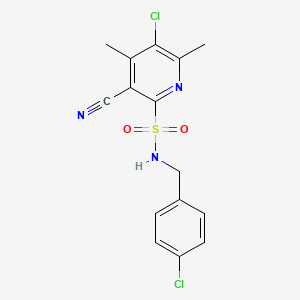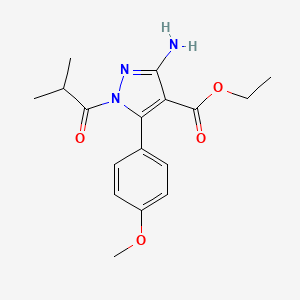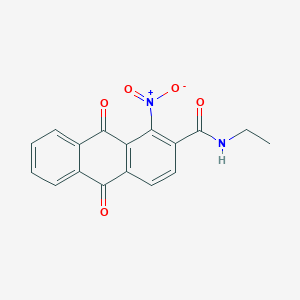
5-chloro-N-(4-chlorobenzyl)-3-cyano-4,6-dimethylpyridine-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-N-(4-chlorobenzyl)-3-cyano-4,6-dimethyl-2-pyridinesulfonamide is a chemical compound that belongs to the class of pyridinesulfonamides This compound is characterized by the presence of a pyridine ring substituted with chloro, cyano, and dimethyl groups, as well as a sulfonamide group attached to a chlorobenzyl moiety
Preparation Methods
The synthesis of 5-chloro-N-(4-chlorobenzyl)-3-cyano-4,6-dimethyl-2-pyridinesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Introduction of Substituents: The chloro, cyano, and dimethyl groups are introduced onto the pyridine ring through various substitution reactions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyridine derivative with a sulfonyl chloride in the presence of a base.
Attachment of the Chlorobenzyl Group: The final step involves the attachment of the chlorobenzyl group to the sulfonamide nitrogen through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
5-Chloro-N-(4-chlorobenzyl)-3-cyano-4,6-dimethyl-2-pyridinesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The sulfonamide group can be hydrolyzed to form the corresponding sulfonic acid and amine.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Chloro-N-(4-chlorobenzyl)-3-cyano-4,6-dimethyl-2-pyridinesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-chloro-N-(4-chlorobenzyl)-3-cyano-4,6-dimethyl-2-pyridinesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
5-Chloro-N-(4-chlorobenzyl)-3-cyano-4,6-dimethyl-2-pyridinesulfonamide can be compared with other similar compounds, such as:
5-Chloro-N-(4-methoxybenzyl)-2-pyridinamine: This compound has a similar pyridine structure but with different substituents, leading to variations in its chemical and biological properties.
5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides: These compounds have an indole ring instead of a pyridine ring, resulting in different reactivity and applications.
Substituted N-Benzylpyrazine-2-carboxamides: These compounds contain a pyrazine ring and exhibit different biological activities compared to pyridinesulfonamides.
The uniqueness of 5-chloro-N-(4-chlorobenzyl)-3-cyano-4,6-dimethyl-2-pyridinesulfonamide lies in its specific combination of substituents and the resulting chemical and biological properties.
Properties
Molecular Formula |
C15H13Cl2N3O2S |
|---|---|
Molecular Weight |
370.3 g/mol |
IUPAC Name |
5-chloro-N-[(4-chlorophenyl)methyl]-3-cyano-4,6-dimethylpyridine-2-sulfonamide |
InChI |
InChI=1S/C15H13Cl2N3O2S/c1-9-13(7-18)15(20-10(2)14(9)17)23(21,22)19-8-11-3-5-12(16)6-4-11/h3-6,19H,8H2,1-2H3 |
InChI Key |
OKCADBBPFMTSQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)S(=O)(=O)NCC2=CC=C(C=C2)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6E)-2-(3,4-diethoxybenzyl)-6-(4-hydroxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11078640.png)
![N'-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-3-methoxybenzohydrazide](/img/structure/B11078642.png)
![2-[1-(4-chlorophenyl)-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11078648.png)
![4-fluoro-N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B11078662.png)



![(2E,4Z)-4-bromo-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile](/img/structure/B11078690.png)
![(4Z)-2-(3-iodo-4-methylphenyl)-4-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one](/img/structure/B11078694.png)
![(2Z)-3-benzyl-N-(3-chloro-4-methylphenyl)-2-[(3-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11078702.png)
![8-ethoxy-6-(4-hydroxy-3-methoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B11078706.png)
![2-chloro-N-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]-5-nitrobenzamide](/img/structure/B11078714.png)
![N-(4-methoxyphenyl)-N'-{(4-methoxyphenyl)[bis(4-methylphenyl)]acetyl}benzohydrazide](/img/structure/B11078734.png)
![N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B11078736.png)
